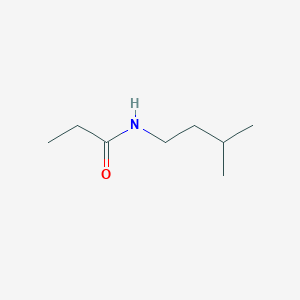

N-(3-methylbutyl)propanamide

Description

Contextual Significance in Chemical Research

Aliphatic amides are a cornerstone functional group in organic chemistry, recognized for their stability and participation in hydrogen bonding. solubilityofthings.comlibretexts.org The amide bond's planarity and resistance to hydrolysis, compared to other carbonyl derivatives, make these compounds vital structural motifs in both biological systems and synthetic materials. rsc.org Amides like N-(3-methylbutyl)propanamide, which are N-substituted, possess distinct physical properties influenced by the nature of the alkyl groups attached to the nitrogen atom. solubilityofthings.comcuny.edu Their high boiling points and solubility in polar solvents are direct consequences of the polar amide group and its capacity for hydrogen bonding. solubilityofthings.comlibretexts.org The specific structure of this compound, featuring an isopentyl (or isoamyl) group, makes it a molecule of interest in fields such as pheromone chemistry and the study of flavor and fragrance compounds. researchgate.netbioone.org For instance, it has been identified as a volatile compound in certain insect species, suggesting a role in chemical communication. researchgate.netmdpi.comresearchgate.net

Overview of Previous Scholarly Investigations on Related Aliphatic Amides

Research into aliphatic amides is extensive, providing a solid foundation for understanding compounds like this compound. Studies on N-substituted amides have detailed their synthesis, spectroscopic characterization, and physical properties. researchgate.net

Synthesis: The formation of N-substituted amides is a fundamental transformation in organic chemistry. Common synthetic routes include the reaction of a primary amine with an acyl chloride or an acid anhydride. mdpi.comtandfonline.com For example, the synthesis of the related compound N-(3-methylbutyl)acetamide involves the acetylation of 3-methylbutylamine with acetic anhydride. Another established method involves direct reaction between a carboxylic acid and an amine, often facilitated by a coupling agent or, in some cases, phosphorus trichloride (B1173362) (PCl3). researchgate.net More modern approaches have explored the use of amides themselves as alkylating agents through specific activation methods. rsc.org

Physical Properties: The physical properties of amides are heavily influenced by hydrogen bonding. libretexts.org Primary and secondary amides, which have at least one hydrogen atom bonded to the nitrogen, exhibit significantly higher boiling points than tertiary amides or other carbonyl compounds of similar molecular weight. solubilityofthings.comcuny.edu Most simple amides are solids at room temperature and those with fewer than five or six carbon atoms are generally soluble in water. cuny.edulibretexts.org The properties of aliphatic amines, the precursors to these amides, are also well-studied, with models developed to predict their physicochemical properties based on molecular structure. acs.org

Spectroscopic Characterization: The identification of amides is routinely achieved through spectroscopic methods. Infrared (IR) spectroscopy is particularly useful for identifying the amide functional group, which shows characteristic absorption bands for the C=O stretch (around 1650-1711 cm⁻¹) and the N-H bond. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. For the related N-(3-methylbutyl)acetamide, specific proton (¹H NMR) signals have been assigned to the various methyl and methylene (B1212753) groups in its structure. Mass spectrometry (MS) helps to determine the molecular weight and fragmentation patterns; this compound has a reported molecular ion peak (M⁺) at m/z 143. researchgate.net

Objectives and Research Gaps in this compound Studies

While general knowledge of aliphatic amides is well-established, specific and in-depth research focused solely on this compound is less common. The compound has been identified as a naturally occurring volatile in species like the Queensland fruit fly (Bactrocera tryoni) and in the defensive secretions of the cockroach Therea petiveriana. bioone.orgmdpi.comresearchgate.net In these studies, it was often identified as part of a complex mixture, with its homolog N-(3-methylbutyl)acetamide also present. researchgate.netbioone.org

The primary research gap is the lack of a comprehensive monographic study on this compound itself. While its presence and relative abundance in certain biological contexts have been noted, a detailed investigation into its specific functions is an area for further exploration. researchgate.netmdpi.com Current objectives in the study of this compound could include:

Elucidation of its biosynthetic pathway in the organisms where it is found.

Comprehensive investigation into its role as a pheromone or semiochemical, including behavioral assays to determine its precise function (e.g., alarm, aggregation, sex pheromone).

Detailed physicochemical characterization , including crystallographic data if a solid form can be obtained, and a more in-depth analysis using advanced 2D NMR techniques.

Exploration of its potential applications , for instance, as a biodegradable solvent, a building block in synthetic chemistry, or as a flavor/aroma agent.

Filling these gaps would provide a more complete understanding of this specific aliphatic amide, moving from simple identification to a full characterization of its chemical, physical, and biological properties.

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

| Property | This compound | N-(3-methylbutyl)acetamide |

| CAS Number | 6268-54-8 | 13434-12-3 |

| Molecular Formula | C₈H₁₇NO | C₇H₁₅NO |

| Molecular Weight | 143.23 g/mol | 129.20 g/mol |

| IUPAC Name | This compound | N-(3-methylbutyl)acetamide chemeo.com |

| Synonyms | N-isoamylpropanamide researchgate.net | N-Isopentylacetamide chemeo.com |

| Known Occurrence | Volatile in Bactrocera tryoni and Therea petiveriana mdpi.comresearchgate.net | Pheromone component researchgate.net |

Table 2: Spectroscopic Data for Identification of Aliphatic Amides

| Spectroscopic Method | Feature | Typical Values / Observations | Reference |

| Infrared (IR) Spectroscopy | C=O (Amide I band) | ~1650 cm⁻¹ | |

| N-H stretch | ~3479 cm⁻¹ | researchgate.net | |

| N-H bend (Amide II band) | ~1501 cm⁻¹ | researchgate.net | |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) for this compound | m/z 143 | researchgate.net |

| ¹H NMR Spectroscopy | Signals for N-(3-methylbutyl)acetamide (CDCl₃) | δ 0.85 (d, 6H), 1.33 (m, 2H), 1.56 (sep, 1H), 1.92 (s, 3H), 3.18 (m, 2H) |

Structure

3D Structure

Properties

CAS No. |

72375-03-2 |

|---|---|

Molecular Formula |

C8H17NO |

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-(3-methylbutyl)propanamide |

InChI |

InChI=1S/C8H17NO/c1-4-8(10)9-6-5-7(2)3/h7H,4-6H2,1-3H3,(H,9,10) |

InChI Key |

DLCYNYOXBCFGEX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NCCC(C)C |

Origin of Product |

United States |

Synthesis and Chemical Transformations of N 3 Methylbutyl Propanamide

Laboratory Synthesis Methodologies

The creation of N-(3-methylbutyl)propanamide in a laboratory setting relies on established principles of amide bond formation. These methods involve the reaction of an amine with a carboxylic acid derivative, tailored to maximize efficiency and purity.

Conventional Synthetic Routes for Amide Formation (e.g., Amine-Acid Anhydride Reactions)

The most common and straightforward laboratory synthesis of this compound involves the reaction between 3-methylbutylamine and a derivative of propanoic acid. evitachem.com One highly effective method is the use of an acid anhydride, specifically propanoic anhydride, as the acylating agent.

In this nucleophilic acyl substitution reaction, the nitrogen atom of 3-methylbutylamine acts as a nucleophile, attacking one of the carbonyl carbons of propanoic anhydride. youtube.com This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a propanoate ion as a leaving group and forming the stable amide bond. libretexts.org The reaction is typically performed in the presence of a base or by using an excess of the amine to neutralize the propanoic acid byproduct that is formed. chemguide.co.uk

An alternative, more reactive acylating agent is propanoyl chloride. The reaction with 3-methylbutylamine proceeds vigorously, often at lower temperatures, to yield this compound and hydrogen chloride (HCl). A non-nucleophilic base, such as pyridine (B92270) or triethylamine, is typically added to scavenge the HCl produced.

Optimization of Reaction Conditions and Yield Enhancement Strategies

Maximizing the yield of this compound requires careful control over several reaction parameters. Strategies for optimization focus on shifting the reaction equilibrium towards the product and minimizing side reactions. Key factors include temperature, stoichiometry of reactants, choice of solvent, and the use of catalysts.

For instance, in the synthesis using propanoic anhydride, gentle heating can increase the reaction rate, but excessive temperatures may lead to degradation. chemguide.co.uk The molar ratio of the reactants is also critical; using a slight excess of the amine can help drive the reaction to completion and neutralize the acidic byproduct. The choice of an appropriate solvent, one that can dissolve the reactants but does not interfere with the reaction, is also crucial for achieving a high yield.

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and potential for side reactions. | Moderate heating is often employed to increase the rate without causing degradation of reactants or products. |

| Reactant Stoichiometry | Influences reaction equilibrium and completion. | A slight excess of the amine (3-methylbutylamine) can be used to neutralize the carboxylic acid byproduct and drive the reaction forward. |

| Solvent | Affects solubility of reactants and can influence reaction pathways. | An inert, aprotic solvent is typically chosen to prevent interference with the reaction. |

| Catalyst | Can accelerate the rate of amide bond formation. | In some amide syntheses, catalysts like boric acid have been used in solvent-free conditions to improve efficiency. researchgate.net |

Purity Assessment Techniques in Synthesis Research

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatography:

Thin-Layer Chromatography (TLC): Used for rapid monitoring of the reaction's progress by comparing the spots of reactants and products.

Column Chromatography: A preparative technique used to purify the crude product by separating it from unreacted starting materials and byproducts. evitachem.com

High-Performance Liquid Chromatography (HPLC): An analytical method to determine the purity of the final compound with high accuracy. researchgate.net

Spectroscopy:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure, confirming the presence of the propanoyl and 3-methylbutyl groups and the amide linkage.

Infrared (IR) Spectroscopy: This technique is used to identify the key functional groups. A characteristic strong absorption band for the C=O stretch of the amide is expected around 1650 cm⁻¹, and an N-H stretch is observed around 3300 cm⁻¹. nist.gov

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, further confirming its identity. nist.gov

Biocatalytic and Enzymatic Synthesis Approaches

In recent years, biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. The use of enzymes to mediate chemical reactions offers advantages such as high selectivity and mild reaction conditions.

Investigation of Enzyme-Mediated Amide Bond Formation

The formation of the amide bond in this compound can be achieved using enzymes, particularly those from the hydrolase class, such as lipases. manchester.ac.uk While these enzymes typically catalyze the hydrolysis of ester or amide bonds in an aqueous environment, their function can be reversed in non-aqueous media or under solvent-free conditions.

In a biocatalytic approach, a lipase (B570770) can be used to catalyze the reaction between an ester of propanoic acid (e.g., ethyl propanoate) and 3-methylbutylamine. This process, known as aminolysis, generates the desired amide and an alcohol as a byproduct. The use of immobilized enzymes is often preferred, as it simplifies the purification process and allows for the reuse of the biocatalyst. nih.gov Research has also shown that using alternative solvent systems, such as ionic liquids, can sometimes enhance enzyme stability and reaction efficiency. researchgate.net

| Biocatalyst Type | Reaction Principle | Advantages |

| Lipase | Catalyzes aminolysis of a propanoate ester with 3-methylbutylamine. | Readily available, functional in non-aqueous media, high selectivity. manchester.ac.uk |

| Amide Synthetase | Directly couples a carboxylic acid and an amine using ATP. | High efficiency and specificity for amide bond formation. manchester.ac.uk |

Identification of Precursors and Biosynthetic Pathways

While this compound is noted as a pheromonal component in some insects, such as the Queensland fruit fly, its specific biosynthetic pathway has not been fully elucidated. evitachem.com However, a putative pathway can be proposed based on common metabolic precursors. The molecule can be deconstructed into two key components: a propanoyl group and a 3-methylbutylamine moiety.

The 3-methylbutylamine portion is almost certainly derived from the branched-chain amino acid L-leucine. A common biochemical transformation is the decarboxylation of an amino acid to its corresponding amine. Therefore, the enzymatic decarboxylation of L-leucine would yield 3-methylbutylamine.

The propanoyl group is likely derived from propionyl-CoA, a central intermediate in the metabolism of several amino acids (including valine and isoleucine) and odd-chain fatty acids.

Derivatization and Structural Analogue Synthesis Research

The synthesis of derivatives and structural analogues of this compound is a key area of chemical research, aimed at modifying its structure to explore structure-activity relationships. This research encompasses both the direct chemical modification of the parent molecule and the development of versatile synthetic pathways to create related branched-chain amides.

Synthesis of this compound Derivatives

While direct derivatization of this compound is not extensively documented, research into the synthesis of its analogues often focuses on the functionalization of its precursors prior to the final amide bond formation. This strategy allows for the introduction of various substituents on the propanamide portion of the molecule.

One studied approach involves the bromination of the propanamide precursor. evitachem.com This critical step creates a reactive intermediate that can be further modified. Two primary methods for this have been explored:

α-bromination of Propanoyl Chloride : This method utilizes phosphorus tribromide (PBr₃) in an anhydrous solvent like dichloromethane (B109758) at reduced temperatures (0-5°C) to form 2-bromopropanoyl chloride, a key intermediate for synthesis. evitachem.com

Radical Bromination : Using N-bromosuccinimide (NBS) under photolytic conditions (e.g., 350 nm UV light) allows for selective bromination of propionic acid derivatives, which can then be converted to the desired amide. evitachem.com

These halogenated precursors serve as versatile building blocks for creating a library of this compound derivatives with modifications at the α-position of the propanoyl group.

Another potential, more general route for creating derivatives involves the N-alkylation of the secondary amide nitrogen. researchgate.netorganic-chemistry.orgstackexchange.com This would convert the parent compound into a tertiary amide. Catalytic methods have been developed for the N-alkylation of amides using alcohols, which are attractive due to their availability and the formation of water as the only byproduct. researchgate.net Various catalyst systems, including those based on copper, iridium, or palladium, can facilitate this transformation. organic-chemistry.orgstackexchange.com The amide nitrogen, typically a poor nucleophile, can be activated for alkylation by using a strong base like sodium hydride (NaH) to deprotonate it, making it more reactive toward alkyl halides. stackexchange.com

Exploration of Synthetic Routes for Related Branched Chain Amides

The synthesis of branched-chain amides, a class to which this compound belongs, is an area of significant interest in organic chemistry. Beyond traditional methods, modern multicomponent reactions have emerged as powerful tools for rapidly constructing molecular complexity. nih.gov

A notable approach is the multicomponent synthesis of α-branched amides starting from nitriles. nih.govresearchgate.net This method involves a sequence of hydrozirconation, acylation, and nucleophile addition. nih.gov The process begins with the reaction of a nitrile with the Schwartz reagent (Cp₂Zr(H)Cl), which undergoes hydrozirconation to form a metalloimine intermediate. nih.gov This intermediate then reacts with an acyl chloride to yield an acylimine. These acylimines are effective electrophiles that can subsequently react with a variety of nucleophiles in the presence of a Lewis acid to generate the final α-branched amide product. nih.gov

The choice of Lewis acid can be critical for controlling the stereochemistry of the reaction. For instance, when using cyanohydrin ethers as substrates, zinc bromide (ZnBr₂) has been shown to provide good to excellent levels of chelation control, leading to high diastereoselectivity. nih.gov This methodology is valued for its ability to quickly generate structural diversity from simple starting materials. nih.gov

Of course, traditional methods for amide synthesis are also applicable to branched-chain structures. The most common of these is the reaction of an acid halide, such as propanoyl chloride, with a primary or secondary amine like 3-methylbutylamine. masterorganicchemistry.com This reaction, often referred to as the Schotten-Baumann reaction, is typically performed in an aprotic solvent in the presence of a base to neutralize the HCl byproduct. masterorganicchemistry.comfishersci.co.uk Another widely used method involves the use of peptide coupling reagents (e.g., DCC, HATU) to facilitate the condensation of a carboxylic acid and an amine by forming a highly activated ester intermediate. fishersci.co.uk

Advanced Analytical Characterization of N 3 Methylbutyl Propanamide

Chromatographic Separation Techniques in Research

Chromatographic techniques are fundamental in isolating N-(3-methylbutyl)propanamide from complex mixtures, allowing for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile and semi-volatile compounds like this compound. The technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. For this compound, a non-polar or mid-polar column, such as one with a 5% phenyl methyl siloxane stationary phase, is often employed.

The temperature of the GC oven is programmed to ramp up, ensuring the separation of compounds with different volatilities. A representative temperature program might start at 60°C and increase to 280°C at a rate of 20°C per minute.

Once the compound elutes from the GC column, it enters the mass spectrometer. Here, it is ionized, typically by electron impact (EI), causing the molecule to fragment in a reproducible manner. The mass-to-charge ratio (m/z) of these fragments is then measured. The resulting mass spectrum serves as a "fingerprint" for the molecule.

The expected fragmentation of this compound would involve characteristic cleavages. A primary fragmentation would likely be the McLafferty rearrangement, leading to the formation of a prominent ion. Alpha-cleavage adjacent to the carbonyl group and the nitrogen atom would also be anticipated. The molecular ion peak may or may not be observed, as is common for some amide compounds.

Table 1: Hypothetical GC-MS Parameters for this compound Analysis

| Parameter | Value |

| GC System | |

| Column | 5% Phenyl Methyl Siloxane (30 m x 0.25 mm, 0.25 µm film thickness) |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 20°C/min, hold 5 min |

| MS System | |

| Ionization Mode | Electron Impact (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 m/z |

| Ion Source Temp | 230°C |

| Transfer Line Temp | 280°C |

Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME GC-MS) Methodologies

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that can be coupled with GC-MS to enhance sensitivity and reduce sample matrix interference. nih.gov For the analysis of this compound in various matrices, such as environmental or biological samples, SPME offers a significant advantage. nih.govresearchgate.net

The methodology involves exposing a fused silica fiber coated with a stationary phase to the headspace above the sample or directly immersing it into a liquid sample. The analytes partition from the sample matrix onto the fiber coating. The choice of fiber coating is crucial for selective extraction. For a compound like this compound, a fiber with a non-polar coating such as polydimethylsiloxane (PDMS) or a mixed-phase coating like Carboxen/PDMS would be suitable.

After a defined extraction time, the fiber is retracted and inserted into the heated injection port of the GC-MS system. The high temperature desorbs the trapped analytes from the fiber onto the GC column for separation and subsequent detection by the mass spectrometer. This technique is particularly useful for trace-level analysis. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of compounds that are not sufficiently volatile or are thermally labile for GC analysis. While this compound is amenable to GC-MS, HPLC offers an alternative separation method.

A common HPLC approach for amides involves reversed-phase chromatography. In this mode, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By adjusting the composition of the mobile phase (gradient elution), a wide range of compounds can be separated. Detection is often achieved using a UV detector, as the amide bond exhibits absorbance in the UV region. For enhanced sensitivity and specificity, the HPLC system can be coupled to a mass spectrometer (LC-MS).

Table 2: Suggested HPLC Parameters for this compound Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 20% B to 80% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural analysis of this compound.

In the ¹H NMR spectrum, the chemical shift, integration, and multiplicity of the signals provide information about the different types of protons and their neighboring protons. For this compound, distinct signals would be expected for the protons of the ethyl group of the propanamide moiety and the isobutyl group attached to the nitrogen. The amide N-H proton would typically appear as a broad singlet. pearson.com

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal. For this compound, one would expect to see separate signals for the carbonyl carbon, the two carbons of the propanamide ethyl group, and the four carbons of the 3-methylbutyl group. docbrown.info

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (propanamide) | ~1.1 | Triplet |

| CH₂ (propanamide) | ~2.2 | Quartet |

| N-H | ~5.5-7.5 | Broad Singlet |

| N-CH₂ | ~3.2 | Triplet |

| CH₂ (isobutyl) | ~1.4 | Multiplet |

| CH (isobutyl) | ~1.7 | Multiplet |

| (CH₃)₂ (isobutyl) | ~0.9 | Doublet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~174 |

| CH₃ (propanamide) | ~10 |

| CH₂ (propanamide) | ~30 |

| N-CH₂ | ~38 |

| CH₂ (isobutyl) | ~39 |

| CH (isobutyl) | ~26 |

| (CH₃)₂ (isobutyl) | ~22 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pearson.com For this compound, the IR spectrum would show characteristic absorption bands for the amide functional group.

A strong absorption band corresponding to the C=O stretching vibration of the amide is expected in the region of 1630-1680 cm⁻¹. ucalgary.ca Another key feature is the N-H stretching vibration, which for a secondary amide like this compound, typically appears as a single sharp band around 3300 cm⁻¹. The N-H bending vibration is also observable around 1550 cm⁻¹. Additionally, C-H stretching and bending vibrations from the alkyl groups will be present in the spectrum. The region below 1500 cm⁻¹, known as the fingerprint region, contains complex vibrations that are unique to the molecule. docbrown.info

Table 5: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3300 | Secondary Amide |

| C-H Stretch | 2850-3000 | Alkyl Groups |

| C=O Stretch | ~1640 | Amide I Band |

| N-H Bend | ~1550 | Amide II Band |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Compound Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a tool used in the study of amides such as this compound. This technique provides insights into the electronic transitions within the molecule. The amide functional group contains a carbonyl group (C=O) and a nitrogen atom with a lone pair of electrons, which are the primary chromophores responsible for UV-Vis absorption.

Simple amides typically exhibit a weak absorption band in the region of 210-220 nm. ucalgary.ca This absorption is attributed to the n→π* electronic transition, where a non-bonding electron (n) from the oxygen lone pair is excited to the antibonding π* orbital of the carbonyl group. ucalgary.ca For this compound, the expected UV-Vis absorption maximum would be around 215 nm. ucalgary.ca

The position and intensity of this absorption band can be influenced by the solvent used for the analysis. Studies on similar amides, like formamide and N-methylacetamide, have shown that the n→π* transition undergoes a blue shift (hypsochromic shift) in polar solvents like water. acs.org This is because the polar solvent molecules can stabilize the non-bonding electrons on the oxygen atom through hydrogen bonding, thus increasing the energy required for the n→π* transition. Conversely, a red shift (bathochromic shift) might be observed for other transitions like π→π* in the presence of solvents. acs.org While specific experimental data for this compound is not widely published, the general behavior of secondary amides in UV-Vis spectroscopy provides a foundational understanding of its expected spectral characteristics.

Table 1: Expected UV-Vis Absorption for this compound

| Electronic Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) |

|---|

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. In electron ionization mass spectrometry (EI-MS), the molecule is ionized, forming a molecular ion (M+), which can then undergo fragmentation.

The molecular ion peak for this compound (C8H17NO) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. For aliphatic amides, a common fragmentation pathway is the cleavage of the bond between the alkyl group and the amide moiety. rsc.org

A significant fragmentation pathway for this compound involves the cleavage of the N-CO bond, which is a characteristic fragmentation for certain classes of amides. rsc.org Another key fragmentation process for aliphatic amides is the McLafferty rearrangement, which can occur if there is a γ-hydrogen available on the acyl or N-alkyl chain. rsc.orglibretexts.org

For this compound, the following fragmentation patterns can be predicted:

α-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom can lead to the formation of various fragment ions.

Acylium Ion Formation: A prominent peak often results from the cleavage of the N-C(O) bond, leading to the formation of a stable acylium ion ([CH3CH2CO]+) at m/z 57. ucalgary.cachemguide.co.uk

McLafferty Rearrangement: The N-alkyl group (3-methylbutyl) has γ-hydrogens, making the McLafferty rearrangement a possible fragmentation pathway. This would involve the transfer of a hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.

The increased basicity of the amide nitrogen due to N-alkylation can influence the fragmentation patterns, potentially enhancing cleavage at the amide bond. osu.edunih.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 143 | [C8H17NO]+• | Molecular Ion (M+) |

| 100 | [C5H10N=C(OH)H]+• | McLafferty Rearrangement |

| 86 | [CH3CH2CONHCH2]+ | α-cleavage |

| 71 | [C5H11]+ | 3-methylbutyl cation |

| 57 | [CH3CH2CO]+ | Acylium ion |

Application of Advanced Hyphenated Techniques in Structural Confirmation

Hyphenated analytical techniques, which combine two or more methods, are indispensable for the unambiguous structural confirmation of organic compounds in complex matrices.

Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)

Comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOFMS) is a highly powerful technique for the detailed analysis of complex mixtures. mdpi.comnih.govchromatographyonline.com This method offers significantly enhanced separation power and sensitivity compared to conventional one-dimensional GC-MS. chromatographyonline.com

In a GCxGC system, the effluent from a primary gas chromatography column is continuously trapped, focused, and re-injected onto a second, shorter column with a different stationary phase. mdpi.com This process, known as modulation, occurs repeatedly throughout the analysis, resulting in a two-dimensional separation of the sample components. americanlaboratory.comresearchgate.net This enhanced resolution is particularly useful for separating isomeric compounds or for analyzing target compounds in complex sample matrices. chromatographyonline.com

The coupling of GCxGC with a TOFMS detector provides several advantages. TOFMS analyzers are capable of high-speed data acquisition (50 to 200 Hz), which is necessary to adequately sample the very narrow peaks (often <100 ms wide) generated by the second-dimension column in GCxGC. mdpi.com Furthermore, TOFMS provides full mass spectral information for all detected peaks, aiding in the confident identification of unknown compounds. chromatographyonline.compmiscience.com

For the structural confirmation of this compound, GCxGC-TOFMS would provide:

Accurate Retention Times: Two-dimensional retention data provide a higher degree of confidence in compound identification compared to a single retention time.

High-Resolution Mass Spectra: The high-quality mass spectra obtained from TOFMS allow for comparison with spectral libraries and detailed interpretation of fragmentation patterns to confirm the molecular structure. chromatographyonline.com

Separation from Matrix Interferences: The superior separation power of GCxGC can resolve this compound from co-eluting matrix components, ensuring a clean mass spectrum for unambiguous identification. chromatographyonline.com

Quantitative Analytical Methodologies and Method Validation

Developing and validating a reliable quantitative analytical method is crucial for determining the concentration of this compound in various samples. High-performance liquid chromatography (HPLC) coupled with a suitable detector, such as a diode-array detector (DAD), is a common approach for the quantification of amides. acs.orgjfda-online.comnih.govresearchgate.net

A typical method validation process, following guidelines from regulatory bodies, would involve assessing the following parameters:

Linearity and Range: The linearity of the method is established by analyzing a series of standard solutions at different concentrations. A calibration curve is constructed by plotting the peak area against the concentration. jfda-online.com The method is considered linear if the correlation coefficient (r²) is close to 1 (e.g., >0.998). nih.govresearchgate.net

Precision: Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Intra-day precision (repeatability) and inter-day precision (intermediate precision) are evaluated. jfda-online.com For amide analysis, RSD values of less than 5% are generally considered acceptable. nih.govresearchgate.net

Accuracy: Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of the analyte recovered is measured. nih.govresearchgate.net Mean recovery values between 95% and 105% are often targeted.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govresearchgate.net These are typically determined based on the signal-to-noise ratio of the analytical signal.

Specificity: Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Stability: The stability of the analyte in standard solutions and in the sample matrix is evaluated under different storage conditions (e.g., room temperature, refrigerated) over a specific period. researchgate.net

Table 3: Typical Method Validation Parameters for Quantitative Analysis of an Amide

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (r²) | > 0.998 | Demonstrates a proportional response to concentration |

| Precision (RSD) | < 5% | Ensures repeatability and reproducibility of results |

| Accuracy (% Recovery) | 95% - 105% | Confirms the closeness of results to the true value |

| Specificity | No interference at analyte retention time | Ensures the signal is solely from the analyte of interest |

By systematically evaluating these parameters, a robust and reliable quantitative method for this compound can be established. nih.gov

Ecological and Biological Roles of N 3 Methylbutyl Propanamide

Occurrence and Distribution in Biological Systems

N-(3-methylbutyl)propanamide is an aliphatic amide that has been identified as a naturally occurring compound in the chemical profiles of various insect species. Its presence is primarily documented in exocrine secretions, which are crucial for chemical communication and other physiological functions. The distribution of this compound is often specific to certain glands and tissues, varying between species and sometimes between sexes.

Identification in Insect Secretions (e.g., Rectal Glands, Cuticular Chemistry)

Scientific investigations utilizing gas chromatography-mass spectrometry (GC-MS) have successfully identified this compound in several insect species, particularly within the Tephritidae family of fruit flies. In the Queensland fruit fly, Bactrocera tryoni, this compound is one of four amides found in both rectal gland extracts and headspace volatiles, which are released into the air. Alongside the more abundant N-(3-methylbutyl)acetamide, this compound is considered a main amide component in these secretions. Further research on B. tryoni has revealed that aliphatic amides, including this compound, are more plentiful in the tergal glands and on the cuticle than in the rectal glands, suggesting that these areas are significant sources of the compound.

In the cucumber fruit fly, Zeugodacus cucumis, this compound has also been detected in analyses of male rectal gland compounds. Its presence in these key secretory organs highlights its potential role in the insect's chemical ecology. The cuticle, an external layer that protects insects from water loss and pathogens, also serves as a repository for various chemical compounds. nih.govoup.com The identification of this compound in the cuticular chemistry of these flies indicates a potential function in close-range or contact communication. nih.gov

Table 1: Documented Occurrence of this compound in Insects

| Species | Location of Identification | Analytical Method |

|---|---|---|

| Bactrocera tryoni (Queensland fruit fly) | Rectal Glands, Tergal Glands, Cuticle, Headspace Volatiles | GC-MS |

| Zeugodacus cucumis (Cucumber fruit fly) | Male Rectal Glands | GC-MS |

Comparative Analysis Across Biological Sexes and Strains

Analysis of the chemical profiles of Tephritid fruit flies has shown the presence of this compound in both male and female specimens. In Bactrocera tryoni, studies have confirmed that aliphatic amides are present in both sexes. While quantitative differences in the amounts of certain related amides between males and females have been noted, the consistent presence of this compound in both suggests a function that is not exclusively limited to one sex. Graphical analysis of rectal gland extracts from both male and female B. tryoni confirms the detection of this compound, indicating its role as a shared component of their chemical signature. nih.govnih.gov

Chemical Communication and Pheromone Research

Pheromones are chemical substances produced and released into the environment by an animal that affect the behavior or physiology of others of its species. nih.gov These chemical signals are fundamental to insect life, mediating critical behaviors such as mating, aggregation, and alarm responses. This compound has been investigated for its potential role as one such signaling molecule.

Investigation of Pheromonal Function and Behavioral Responses in Insects

Research into the chemical communication of the cucumber fruit fly, Zeugodacus cucumis, provides evidence for the pheromonal function of this compound. In laboratory-based Y-tube olfactometer bioassays, virgin female flies demonstrated a significant attraction to the volatile compounds emitted from crushed male rectal glands. biorxiv.org Subsequent chemical analysis of these glands identified this compound as one of the components. This correlation between the presence of the compound and a positive behavioral response (attraction) strongly suggests its involvement in mate attraction.

The pheromonal activity of the closely related compound, N-(3-methylbutyl)acetamide, is well-documented across a range of insect orders. It has been shown to function as a female attractant in several Bactrocera species and as an attractant for both sexes of various paper wasp species (Polistes). frontiersin.orgelifesciences.orgnih.gov The established role of this similar amide reinforces the hypothesis that this compound also functions as a key semiochemical in insect communication systems.

Table 2: Evidence for Pheromonal Function of this compound

| Species | Behavioral Study | Observed Response | Implied Function |

|---|---|---|---|

| Zeugodacus cucumis | Y-tube olfactometer with male rectal gland volatiles | Attraction of virgin females | Component of male-produced sex attractant pheromone |

Electrophysiological Studies of Olfactory Reception

To confirm that an insect can detect a specific airborne compound, researchers use electrophysiological techniques, such as electroantennography (EAG) and gas chromatography coupled with electroantennographic detection (GC-EAD). These methods measure the electrical response of an insect's antenna to olfactory stimuli.

In studies on Zeugodacus cucumis, electrophysiological tests identified several compounds from male rectal glands that elicited responses in the antennae of female flies. biorxiv.org this compound was among the compounds that triggered these significant antennal responses. biorxiv.org This finding provides direct physiological evidence that female cucumber fruit flies possess olfactory receptors capable of detecting this compound, a prerequisite for it to function as a pheromone. biorxiv.org This electrophysiological confirmation, paired with the behavioral data, solidifies the role of this compound in the chemical signaling pathway of the species.

Biosynthetic Pathways and Metabolic Regulation in Organisms

The biosynthesis of amide-based pheromones and other semiochemicals in insects is a complex process involving specific enzymatic reactions that transform precursors from primary metabolism into signaling molecules. While the precise pathway for this compound has not been explicitly detailed in the literature, its formation can be inferred from established biochemical principles of N-acylamide synthesis in insects.

The general enzymatic reaction for the formation of N-acylamides is catalyzed by a class of enzymes known as arylalkylamine N-acyltransferases (AANATs). nih.govfrontiersin.orgnih.gov These enzymes facilitate the conjugation of an acyl-CoA thioester with an amine to form an N-acylamide. nih.govfrontiersin.org Based on the structure of this compound, its biosynthesis would likely involve the following precursors:

Propanoyl-CoA: An activated form of propanoic acid, which provides the three-carbon acyl group.

3-Methylbutylamine (Isoamylamine): The amine that forms the remaining portion of the molecule.

The proposed reaction would see an AANAT enzyme catalyze the transfer of the propanoyl group from propanoyl-CoA to the nitrogen atom of 3-methylbutylamine, resulting in the formation of this compound and the release of Coenzyme A.

The regulation of pheromone biosynthesis in insects is often controlled by hormones. Key regulators include juvenile hormone III (JH III) and pheromone biosynthesis activating neuropeptide (PBAN). nih.gov These hormones can influence the activity of enzymes at various stages of the biosynthetic pathway, thereby controlling the timing and quantity of pheromone production to coincide with specific life stages or behaviors, such as sexual maturity and mating. nih.gov

Elucidation of Enzymatic Pathways for Endogenous Production

While direct enzymatic pathways for the endogenous production of this compound have not been extensively detailed in the existing scientific literature, a plausible biosynthetic route can be postulated based on the known metabolism of its constituent precursors: propanoic acid and 3-methylbutan-1-amine (also known as isoamylamine). The formation of the amide bond in this compound likely involves the enzymatic condensation of these two molecules.

The endogenous production of the precursors is well-documented. Propanoic acid is a short-chain fatty acid primarily produced in the gut by microbial fermentation of dietary fibers. microba.comnih.govresearchgate.net Various species of gut microbiota, including those from the families Bacteroidetes and Firmicutes, are known to generate propionate (B1217596) through metabolic pathways such as the succinate (B1194679) and propanediol (B1597323) pathways. nih.gov

3-Methylbutan-1-amine is a biogenic amine that can be formed from the decarboxylation of the amino acid L-leucine. This conversion is carried out by amino acid decarboxylase enzymes found in various microorganisms and plants. nih.gov Therefore, the availability of L-leucine from dietary protein is a prerequisite for the synthesis of this precursor.

The final step in the biosynthesis of this compound would be the formation of an amide linkage between propanoic acid and 3-methylbutan-1-amine. This reaction is likely catalyzed by an enzyme, possibly a ligase or an acyltransferase. In biological systems, the formation of such amide bonds often requires the activation of the carboxylic acid, in this case, propanoic acid. This activation can occur through the formation of a thioester with coenzyme A, resulting in propionyl-CoA. This activated intermediate can then react with 3-methylbutan-1-amine to form the final amide product.

Table 1: Precursors for the Biosynthesis of this compound

| Precursor | Chemical Formula | Endogenous Source |

|---|---|---|

| Propanoic Acid | C₃H₆O₂ | Microbial fermentation of dietary fiber in the gut |

Influence of Dietary and Environmental Factors on Biosynthesis

The biosynthesis of this compound is intrinsically linked to the availability of its precursors, which in turn are influenced by various dietary and environmental factors.

Dietary Factors:

Dietary Fiber: The intake of dietary fibers, such as beta-glucans found in oats and barley, directly influences the production of propanoic acid by the gut microbiota. microba.com A diet rich in fermentable fibers is expected to increase the pool of propanoic acid available for the synthesis of this compound.

Dietary Protein: The availability of L-leucine, the precursor to 3-methylbutan-1-amine, is dependent on the consumption of protein-rich foods.

Environmental Factors:

Gut Microbiome Composition: The specific species of bacteria present in the gut are a critical factor in the production of propanoic acid. nih.gov Factors that alter the gut microbiome, such as antibiotic use or certain diseases, could therefore impact the biosynthesis of this compound.

pH: The pH of the colon, which can be influenced by diet, affects the activity of microbial enzymes involved in short-chain fatty acid production. nih.gov

Temperature: While the core body temperature is tightly regulated, localized temperature variations within the gut could potentially influence microbial metabolism. nih.gov

Table 2: Factors Influencing the Biosynthesis of this compound Precursors

| Precursor | Influencing Factor | Effect on Precursor Availability |

|---|---|---|

| Propanoic Acid | High-fiber diet | Increased production |

| Propanoic Acid | Healthy gut microbiome | Increased production |

| 3-Methylbutan-1-amine | High-protein diet | Increased availability of L-leucine |

Research on Broader Metabolic Pathways Involving Related Amides

Specific metabolic pathways for this compound have not been elucidated. However, the metabolic fate of amides, in general, is well-understood and primarily involves hydrolysis. It is highly probable that this compound undergoes enzymatic hydrolysis, breaking the amide bond to yield its constituent molecules: propanoic acid and 3-methylbutan-1-amine. pressbooks.publibretexts.org

This hydrolysis can be catalyzed by amidase enzymes. The resulting propanoic acid can enter the host's central metabolism, where it can be used as an energy source or a substrate for gluconeogenesis and lipogenesis. 3-Methylbutan-1-amine, as a biogenic amine, would likely be further metabolized by amine oxidases.

The metabolism of other, more complex alkyl amides has been shown to involve cytochrome P450 enzymes, which can lead to N-dealkylation or oxidation of the alkyl chains. nih.gov While this compound is a relatively simple amide, the possibility of its metabolism by cytochrome P450 enzymes cannot be entirely ruled out, potentially leading to hydroxylated or N-dealkylated metabolites. Further research is needed to determine the precise metabolic pathways of this compound.

Environmental Fate and Degradation Mechanisms of N 3 Methylbutyl Propanamide

Abiotic Transformation Pathways

Abiotic degradation involves the transformation of a chemical through non-biological processes such as photodegradation and hydrolysis. For N-alkyl amides, the amide bond is notably stable, leading to slow degradation under typical environmental conditions.

Photodegradation Studies

The photochemical breakdown of N-alkyl amides in the environment is generally a slow process. umd.edu Unlike analogous ketones and esters, which can degrade more readily through photochemical reactions, N-alkyl amides exhibit greater stability when exposed to light. umd.edu The primary mechanism for their photodecomposition is the Norrish Type I process, which involves the cleavage of the carbon-nitrogen (O=C-N) or carbon-carbon (O=C-C) bond adjacent to the carbonyl group. umd.edu This cleavage results in the formation of highly reactive acyl and amine or alkyl radicals. umd.edu These unstable radical intermediates then undergo secondary reactions, which can include polymerization or interaction with the surrounding environmental matrix. umd.edu The Norrish Type II process, another common photochemical reaction pathway, is considered a minor contributor to the degradation of amides, accounting for a very small percentage of their decomposition. umd.edu

Hydrolysis and Chemical Stability in Environmental Matrices

Amides are a class of compounds recognized for their chemical stability, particularly their resistance to hydrolysis in neutral aqueous environments. epa.govlibretexts.org Hydrolysis, the cleavage of a chemical bond by the addition of water, is a primary abiotic degradation pathway for many organic compounds. However, for amides, this reaction is typically slow under neutral pH conditions characteristic of most natural waters and soils. epa.govlibretexts.org The process can be accelerated under either acidic or basic conditions, which catalyze the cleavage of the amide bond to yield a carboxylic acid and an amine or ammonia (B1221849). libretexts.org

Studies on various N-substituted amides indicate exceptionally long half-lives at neutral pH, suggesting that abiotic hydrolysis is not a significant fate process for compounds like N-(3-methylbutyl)propanamide in the environment. epa.gov The inherent stability of the amide functional group implies a high potential for persistence unless other degradation mechanisms, such as microbial action, are effective. epa.gov

Table 1: Hydrolysis Half-Lives of Selected N-Substituted Amides at pH 7 and 25°C This table presents data for structurally related amides to illustrate the general stability of the N-substituted amide functional group under neutral environmental conditions.

| Compound | CASRN | Calculated Half-Life (at pH 7, 25°C) | Reference |

|---|---|---|---|

| N-Methylformamide | 123-39-7 | > 900 years | epa.gov |

| N-Methylacetamide | 79-16-3 | > 900 years | epa.gov |

| N,N-Dimethylformamide | 68-12-2 | > 300 years | epa.gov |

| N,N-Dimethylacetamide | 127-19-5 | > 800 years | epa.gov |

Microbial Biodegradation Research

The primary mechanism for the environmental degradation of stable organic molecules like this compound is often microbial biodegradation. This process relies on the metabolic activity of microorganisms to break down complex compounds into simpler substances.

Identification of Microbial Species and Communities Involved in Amide Degradation

Microbial communities in soil and water are known to be capable of degrading amides. nih.gov Research has identified several specific microbial species with the ability to utilize amides as a source of carbon or nitrogen for growth. nih.govresearchgate.net Soil isolates found to be active in amide degradation include the fungus Aspergillus niger and bacteria from the genera Flavobacterium and Alcaligenes. nih.govresearchgate.net The presence and activity of such microorganisms in an environment are critical for the natural attenuation of amide-containing compounds.

Characterization of Enzymatic Degradation Processes (e.g., Amidase Activity)

The enzymatic breakdown of amides is catalyzed by a class of enzymes known as amidases, or more systematically, acylamide amidohydrolases (EC 3.5.1.4). iastate.eduwikipedia.org These enzymes are hydrolases that cleave the carbon-nitrogen bond in linear amides. wikipedia.org The reaction involves the addition of a water molecule across the amide bond, resulting in the formation of a carboxylic acid and ammonia or an amine. libretexts.orgwikipedia.org In the case of this compound, amidase activity would yield propanoic acid and 3-methylbutan-1-amine.

Amidases are widely distributed in nature, found in both prokaryotic and eukaryotic organisms, and play a role in various metabolic pathways. wikipedia.org They contain a conserved amino acid sequence known as the AS sequence, which is characteristic of this enzyme family. wikipedia.org

Environmental Factors Influencing Biodegradation Rates

The rate of biodegradation of this compound is influenced by both its molecular structure and ambient environmental conditions. A crucial structural factor is the presence and nature of substituents on the amide group. Research on the biodegradability of related compounds has shown that N-alkyl substitution can significantly impact microbial degradation. nih.govresearchgate.net Specifically, for amides where the acyl portion is longer than two carbons (such as propanamide, which has a three-carbon acyl group), N-alkyl substitution can result in derivatives that are resistant to biodegradation. nih.govresearchgate.net This suggests that this compound may exhibit persistence in the environment.

General environmental factors also play a significant role by affecting microbial activity and enzyme function. iastate.edu These include:

Temperature: Soil amidase activity generally increases with temperature up to an optimum of around 60°C before the enzyme begins to denature. iastate.edu

pH: The optimal pH for soil amidase activity is typically in the neutral to slightly alkaline range, often around pH 8.5. iastate.edu

Soil Properties: Amidase activity has been shown to correlate positively with soil organic carbon and total nitrogen content, indicating that healthier, nutrient-rich soils may support higher rates of amide degradation. iastate.edu

Table 2: Factors Influencing Amide Biodegradation

| Factor Type | Factor | Influence on Biodegradation Rate | Reference |

|---|---|---|---|

| Structural | Acyl Chain Length | N-alkyl amides with acyl chains >2 carbons may be non-biodegradable. | nih.govresearchgate.net |

| Substituent Bulk | Bulky substituents on the acyl or amine moiety can sterically hinder enzyme activity, lowering the reaction rate. | arkat-usa.org | |

| Environmental | Temperature | Rate increases with temperature to an optimum (e.g., ~60°C for soil amidase) and then decreases. | iastate.edu |

| pH | Activity is optimal in a specific pH range, typically neutral to slightly alkaline for soil amidases. | iastate.edu | |

| Nutrient Availability | Higher organic carbon and total nitrogen in soil correlates with higher amidase activity. | iastate.edu |

Computational Chemistry and Theoretical Modeling of N 3 Methylbutyl Propanamide

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the accessible conformations of N-(3-methylbutyl)propanamide are fundamental to understanding its physical and chemical properties. Computational methods offer powerful tools to explore these characteristics at a molecular level.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide a theoretical framework for determining the electronic structure and geometry of molecules. For this compound, methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed to find the most stable (lowest energy) conformation.

These calculations would typically involve:

Geometry Optimization: Starting with an initial guess of the molecular structure, the algorithm systematically adjusts the positions of the atoms to find the arrangement that minimizes the total energy of the molecule. This process yields key structural parameters.

Conformational Search: Due to the presence of rotatable single bonds in the 3-methylbutyl and propanamide moieties, the molecule can exist in various conformations (rotamers). A systematic or stochastic search of the potential energy surface would be necessary to identify the different low-energy conformers and the energy barriers between them.

Table 1: Predicted Structural Parameters for the Optimized Geometry of this compound (Hypothetical Data)

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.23 Å |

| C-N Bond Length | ~1.35 Å |

| N-H Bond Length | ~1.01 Å |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into how the molecule moves, flexes, and interacts with its environment (e.g., a solvent).

For this compound, an MD simulation would reveal:

Conformational Dynamics: How the molecule transitions between different conformations at a given temperature.

Intramolecular Interactions: The nature and duration of non-covalent interactions within the molecule, such as hydrogen bonds or van der Waals forces.

Spectroscopic Data Prediction and Validation

Computational methods are instrumental in predicting spectroscopic data, which can then be used to interpret and validate experimental results.

Theoretical Calculation of NMR, IR, and Mass Spectra

NMR Spectra: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These theoretical shifts are invaluable for assigning peaks in experimental NMR spectra. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation.

Table 2: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)

| Proton | Predicted (ppm) | Experimental (ppm) |

|---|---|---|

| N-H | 5.5 - 6.5 | (Requires experimental data) |

| CH₂ (next to N) | 3.1 - 3.3 | (Requires experimental data) |

| CH₂ (propanamide) | 2.1 - 2.3 | (Requires experimental data) |

| CH (isobutyl) | 1.6 - 1.8 | (Requires experimental data) |

| CH₃ (propanamide) | 1.0 - 1.2 | (Requires experimental data) |

IR Spectra: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an infrared (IR) spectrum. These calculated frequencies help in assigning specific vibrational modes to the experimental absorption bands, such as the characteristic C=O stretch of the amide group.

Mass Spectra: While direct prediction of a full mass spectrum is complex, computational methods can help by calculating the energies of potential fragment ions. This can aid in the interpretation of the fragmentation patterns observed in experimental mass spectrometry.

Advanced Modeling of Chemical Reactivity and Catalysis

Computational chemistry provides a powerful lens through which to study the reactivity of this compound and its potential involvement in catalytic processes.

Reaction Mechanism Studies and Transition State Analysis

Should this compound undergo a chemical reaction (e.g., hydrolysis), computational methods can be used to elucidate the step-by-step mechanism. This involves:

Mapping the Reaction Pathway: Identifying the reactants, intermediates, transition states, and products along a reaction coordinate.

Transition State Analysis: Locating the transition state structure, which is the highest energy point along the reaction pathway. The energy of the transition state determines the activation energy and thus the rate of the reaction. Vibrational frequency calculations are used to confirm the nature of the transition state (it will have exactly one imaginary frequency).

These theoretical studies, while not yet extensively reported for this specific compound, are crucial for a fundamental understanding of its chemical behavior and for designing new synthetic routes or catalytic applications.

Future Directions and Emerging Research Avenues for N 3 Methylbutyl Propanamide

Development of Novel and Sustainable Synthetic Approaches

The conventional synthesis of N-(3-methylbutyl)propanamide involves a condensation reaction between propanoic acid and 3-methylbutylamine, often requiring a dehydrating agent. evitachem.com While effective, future research is pivoting towards greener and more sustainable synthetic methodologies to minimize environmental impact, reduce waste, and improve efficiency.

Emerging research directions include:

Enzymatic Synthesis: Utilizing enzymes such as lipases as catalysts can enable the reaction to occur under milder conditions (lower temperature and pressure) and with higher specificity, reducing the formation of byproducts. This approach avoids the use of harsh chemical reagents.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Integrating this technology can streamline the production of this compound.

Novel Reaction Media: Exploring the use of environmentally benign solvents, such as ionic liquids or supercritical fluids (like CO2), can replace traditional volatile organic solvents. Research into solvent-free reactions or syntheses on solid supports, such as paper-based platforms, represents a significant step forward in sustainable chemistry. rsc.org

Table 1: Comparison of Synthetic Approaches for this compound

| Approach | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Traditional Condensation | Reaction of propanoic acid and 3-methylbutylamine with a dehydrating agent. evitachem.com | Well-established and understood. | Optimization of existing conditions. |

| Enzymatic Synthesis | Use of biocatalysts like lipases to form the amide bond. | High selectivity, mild reaction conditions, reduced waste. | Screening for optimal enzymes, reaction optimization. |

| Flow Chemistry | Synthesis in a continuous flow reactor system. | Enhanced safety, scalability, higher yields, precise control. | Reactor design, process parameter optimization. |

| Green Solvents/Platforms | Use of eco-friendly solvents or solid-phase platforms like filter paper. rsc.org | Reduced environmental impact, potential for simplified purification. rsc.org | Solvent screening, development of solid-phase techniques. |

Refinement of Advanced Analytical Methodologies for Trace Analysis and Isomer Differentiation

Detecting and quantifying this compound at trace levels is critical for studying its role in biological systems and monitoring its environmental presence. Future research must focus on enhancing the sensitivity and specificity of analytical techniques. A key challenge is the differentiation of this compound from its structural isomers, which may possess vastly different biological activities.

Key areas for methodological refinement include:

Hyphenated Chromatographic Techniques: Developing more sensitive methods using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) with advanced detectors will allow for lower detection limits.

Chemometric Analysis: The use of multivariate classification methods, such as Linear Discriminant Analysis or Random Forest classifiers, can highlight subtle differences in mass spectrometry data to reliably differentiate between closely related isomers. nih.gov

Real-Time Analysis: Techniques like Direct Analysis in Real Time Mass Spectrometry (DART-MS) offer the potential for rapid, high-throughput screening of samples with minimal preparation, which is invaluable for field studies or large-scale ecological research. nih.gov

Table 2: Advanced Analytical Methodologies for this compound

| Methodology | Application | Future Refinement |

|---|---|---|

| GC-MS/MS | Trace quantification in environmental and biological samples. | Development of more selective ion monitoring methods. |

| LC-MS/MS | Analysis of complex biological matrices. | Improved sample preparation techniques to reduce matrix effects. |

| DART-MS | Rapid screening and isomer differentiation. nih.gov | Coupling with chemometric models for automated isomer identification. nih.gov |

| Chiral Chromatography | Separation of potential stereoisomers. | Development of novel chiral stationary phases specific to amides. |

Deeper Elucidation of Biochemical Roles and Inter-Species Interactions

While this compound is known as an insect pheromone, its complete biochemical profile remains largely unexplored. evitachem.com Future research should aim for a more profound understanding of its function and influence within and between species.

Promising research avenues include:

Receptor Identification and Characterization: Identifying the specific olfactory receptors in insects that bind to this compound. This would involve techniques like electrophysiology and molecular modeling to understand the structural basis of its activity.

Biosynthetic Pathway Mapping: Elucidating the complete enzymatic pathway responsible for the production of this compound in organisms. This knowledge is fundamental to understanding its biological regulation.

Kairomonal and Allomonal Effects: Investigating whether this compound acts as a kairomone (benefiting a receiving species, such as a predator) or an allomone (benefiting the sender, such as by repelling competitors). This would clarify its role in broader ecological food webs and community structures.

Insights for Bio-inspired Chemical Synthesis and Materials Science Research

The highly specific molecular recognition of this compound by insect olfactory systems provides a powerful model for bio-inspired design in chemistry and materials science. nih.gov Nature's ability to use simple organic molecules for complex communication can inspire the development of novel functional materials. nih.gov

Future directions inspired by this compound could include:

Development of Novel Biosensors: Creating synthetic receptors that mimic the binding pocket of the natural insect receptor. These could be integrated into biosensors for the highly sensitive and selective detection of this compound for pest monitoring.

Controlled-Release Technologies: Designing polymer-based materials that incorporate the this compound structure. These materials could be engineered for the slow, controlled release of the compound, leading to more effective and long-lasting lures for integrated pest management strategies.

Biomimetic Adhesives and Surfaces: The specific, non-covalent interactions that govern the binding of the pheromone to its receptor could provide insights for designing new adhesives or surfaces with highly specific binding properties, mimicking biological recognition processes. youtube.com

Strategies for Environmental Management Based on Degradation Insights

When this compound is used in agricultural applications, understanding its environmental fate and degradation is crucial for sustainable management. Currently, there is limited data on its persistence and breakdown pathways in soil and water.

Future research should focus on:

Identifying Biodegradation Pathways: Microbial degradation is likely the primary mechanism for the breakdown of this compound in the environment. researchgate.net Research should aim to isolate and identify the specific bacteria and fungi capable of metabolizing this compound and to characterize the enzymes involved.

Abiotic Degradation Studies: Investigating the role of abiotic factors such as hydrolysis and photolysis in its environmental degradation. As an amide, it is susceptible to hydrolysis, which would break it down into propanoic acid and 3-methylbutylamine.

Predictive Environmental Modeling: Using data from degradation studies to develop models that predict the compound's persistence, mobility, and potential accumulation in different environmental compartments. This information is essential for conducting environmental risk assessments and establishing guidelines for its use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.